3-(Bromomethyl)-3-fluorooxolane is a synthetic organic compound characterized by its unique structure, which includes a four-membered oxolane ring with a bromomethyl and a fluoro substituent. The molecular formula for this compound is , indicating the presence of four carbon atoms, six hydrogen atoms, one bromine atom, and one fluorine atom. This compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of the bromomethyl and fluoro groups.
The synthesis of 3-(Bromomethyl)-3-fluorooxolane can be achieved through several methods:
3-(Bromomethyl)-3-fluorooxolane has potential applications in various fields:
Interaction studies involving 3-(Bromomethyl)-3-fluorooxolane are essential to understand its reactivity and potential applications. These studies often focus on:
Several compounds share structural similarities with 3-(Bromomethyl)-3-fluorooxolane. Here are some notable examples:
The uniqueness of 3-(Bromomethyl)-3-fluorooxolane lies in its combination of a four-membered ring structure with both bromomethyl and fluoro substituents, which enhances its reactivity compared to linear or cyclic analogs. This structural feature allows it to participate in diverse
The bromomethyl substituent in 3-(Bromomethyl)-3-fluorooxolane exhibits distinctive reactivity patterns that are fundamentally governed by the nature of the carbon-bromine bond and its interaction with nucleophilic species [1]. The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions due to the polarized nature of the carbon-bromine bond, where the electronegativity difference creates a partial positive charge on the carbon atom [2].
Research findings indicate that bromomethyl compounds typically undergo nucleophilic substitution through both unimolecular and bimolecular pathways, depending on the structural environment and reaction conditions [3]. In the case of 3-(Bromomethyl)-3-fluorooxolane, the oxolane ring system provides additional stabilization through hyperconjugative interactions between the ring oxygen and the adjacent carbon centers .
Kinetic studies demonstrate that the reactivity of bromomethyl groups follows predictable patterns based on steric accessibility and electronic environment [5]. Primary bromomethyl carbons, such as those found in 3-(Bromomethyl)-3-fluorooxolane, typically exhibit high reactivity toward nucleophilic attack due to minimal steric hindrance around the electrophilic center [6]. The reaction proceeds through a concerted mechanism where nucleophilic attack occurs simultaneously with bromine departure, forming a transition state with partial bond formation and breaking [2].
Experimental data reveals that bromomethyl compounds display rate constants that vary significantly with nucleophile strength and reaction medium [7]. Strong nucleophiles such as hydroxide and alkoxide ions demonstrate rate constants in the range of 10^6 to 10^8 reciprocal molar seconds, while weaker nucleophiles exhibit correspondingly lower values [3]. The presence of the fluorine substituent in 3-(Bromomethyl)-3-fluorooxolane introduces additional electronic effects that modulate these reactivity patterns through inductive withdrawal of electron density [8].
The fluorine substituent in 3-(Bromomethyl)-3-fluorooxolane exerts profound influence on regioselectivity patterns through both electronic and steric mechanisms [9]. Fluorine atoms possess unique properties that distinguish them from other halogen substituents, particularly their strong electronegativity and small atomic radius, which create distinctive regioselectivity profiles in heterocyclic systems [10].
Computational studies reveal that fluorine substitution in ring systems creates preferential sites for nucleophilic attack through electronic perturbation of the molecular orbital landscape [11]. The strong electron-withdrawing nature of fluorine stabilizes negative charge development in transition states, leading to enhanced reactivity at positions that allow optimal charge distribution [12]. In oxolane ring systems, fluorine substitution at the 3-position creates a pronounced electronic bias that directs nucleophilic attack patterns.
Research demonstrates that fluorine-containing heterocycles exhibit regioselectivity that differs markedly from their non-fluorinated analogs [13]. The regioselectivity arises from the ability of fluorine to stabilize carbanion intermediates through hyperconjugative interactions between fluorine lone pairs and adjacent carbon centers [10]. This stabilization effect operates through space and through bonds, creating preferential reaction pathways that can be predicted based on molecular orbital considerations.
Experimental investigations of fluorinated oxolane derivatives show that regioselectivity is temperature-dependent, with higher temperatures favoring kinetically controlled pathways while lower temperatures promote thermodynamically controlled products [14]. The fluorine substituent acts as a directing group that influences not only the site of initial nucleophilic attack but also subsequent rearrangement processes that may occur under specific reaction conditions [9].
Table 1: Regioselectivity Data for Fluorinated Oxolane Systems
| Substrate | Nucleophile | Temperature (°C) | Major Product Ratio | Minor Product Ratio | Reference |
|---|---|---|---|---|---|
| 3-Fluorooxolane | Hydroxide | 25 | 85:15 | α:β attack | [10] |
| 3-Fluorooxolane | Methoxide | 60 | 78:22 | α:β attack | [10] |
| 3-Fluorooxolane | Ammonia | 0 | 92:8 | α:β attack | [10] |
| 3-Fluorooxolane | Cyanide | 40 | 71:29 | α:β attack | [10] |
Computational modeling of transition states for 3-(Bromomethyl)-3-fluorooxolane provides detailed insights into the mechanistic pathways and energetic requirements for nucleophilic substitution reactions [15]. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets have proven particularly effective for modeling fluorinated organic compounds [16].
Transition state calculations reveal that nucleophilic substitution of the bromomethyl group proceeds through a well-defined transition state structure characterized by partial bond formation between the nucleophile and the electrophilic carbon, coupled with simultaneous weakening of the carbon-bromine bond [17]. The computed activation energies for these processes typically range from 15 to 25 kilocalories per mole, depending on the nature of the nucleophile and the specific electronic environment [18].
Recent advances in computational methodology have enabled the rapid prediction of transition state structures using machine learning approaches trained on quantum chemical data [19]. These methods can generate transition state predictions in less than one second while maintaining accuracy comparable to traditional quantum chemical calculations [20]. For 3-(Bromomethyl)-3-fluorooxolane, such calculations predict transition states that exhibit significant charge transfer from the nucleophile to the electrophilic carbon center.
The computational modeling reveals that the fluorine substituent significantly influences transition state geometries through both electronic and steric effects [21]. The fluorine atom creates an asymmetric electronic environment that stabilizes certain transition state conformations while destabilizing others, leading to the observed regioselectivity patterns [22]. The calculations also demonstrate that solvent effects play a crucial role in stabilizing charged transition states, with polar solvents lowering activation barriers by 3 to 7 kilocalories per mole compared to gas-phase calculations [15].
Table 2: Computed Activation Energies for Nucleophilic Substitution
| Nucleophile | Method | Basis Set | Activation Energy (kcal/mol) | Transition State Charge | Reference |
|---|---|---|---|---|---|
| Hydroxide | B3LYP | 6-311++G(d,p) | 18.3 | -0.45 | [16] |
| Methoxide | B3LYP | 6-311++G(d,p) | 19.7 | -0.38 | [16] |
| Ammonia | M06-2X | def2-TZVP | 22.1 | -0.28 | [21] |
| Fluoride | ωB97X-D | aug-cc-pVTZ | 16.9 | -0.52 | [21] |
The nucleophilic substitution reactions of 3-(Bromomethyl)-3-fluorooxolane are governed by a complex interplay of steric and electronic factors that determine both reaction rates and product distributions [6]. Steric factors primarily influence the accessibility of the electrophilic carbon center to incoming nucleophiles, while electronic factors modulate the charge distribution and stability of intermediate species [12].
Steric effects in 3-(Bromomethyl)-3-fluorooxolane are relatively minimal due to the primary nature of the bromomethyl carbon and the compact size of the fluorine substituent [8]. However, the oxolane ring system imposes conformational constraints that can influence the approach trajectory of nucleophiles [23]. Ring strain effects become particularly important when considering the geometric requirements for optimal orbital overlap in the transition state [24].
Electronic factors play a dominant role in determining reactivity patterns [25]. The fluorine substituent exerts a strong inductive effect that withdraws electron density from the entire molecular framework, making the bromomethyl carbon more electrophilic and thus more susceptible to nucleophilic attack [8]. This electronic activation is quantified through Hammett substituent constants, with fluorine exhibiting a positive sigma value that correlates with enhanced electrophilicity [26].
Experimental kinetic studies demonstrate that electronic effects dominate over steric effects in determining reaction rates [27]. Rate constants for nucleophilic substitution increase by factors of 10 to 100 when fluorine substituents are present, reflecting the enhanced electrophilicity of the carbon center [28]. The electronic effects also influence the kinetic isotope effects observed in these reactions, with deuterium substitution studies revealing primary isotope effects consistent with carbon-hydrogen bond breaking in the transition state [27].
Table 3: Electronic and Steric Parameter Correlations
| Parameter | Value | Unit | Correlation Coefficient | Reference |
|---|---|---|---|---|
| Hammett σ (F) | +0.52 | dimensionless | 0.94 (rate vs σ) | [25] |
| Taft Es (CH2Br) | -0.38 | dimensionless | -0.82 (rate vs Es) | [5] |
| Field Effect (F) | +0.45 | dimensionless | 0.91 (rate vs F) | [8] |
| Polarizability (C-Br) | 4.2 | ų | 0.76 (rate vs α) | [6] |
Intramolecular Cyclization Reactions: The bromomethyl substituent readily participates in intramolecular cyclization processes when suitable nucleophilic centers are present within the molecular framework [4]. These cyclizations typically proceed through five-exo-trig or six-endo-trig mechanisms, leading to the formation of fused ring systems containing the oxolane core. The fluorine atom at the three-position of the oxolane ring significantly influences the regioselectivity of these cyclizations through electronic effects, often favoring the formation of specific regioisomers [1] [5].
Nucleophilic Substitution Pathways: The compound undergoes facile nucleophilic substitution reactions at the bromomethyl carbon, enabling the introduction of various functional groups including amines, alcohols, thiols, and carbon nucleophiles [7]. The reaction proceeds through a classic SN2 mechanism, with the oxolane ring providing conformational rigidity that enhances the predictability of stereochemical outcomes .
The construction of complex heterocyclic systems utilizing 3-(Bromomethyl)-3-fluorooxolane involves multiple strategic approaches. The oxolane ring can serve as either a permanent structural element or as a temporary scaffold that undergoes subsequent transformations [9] [10]. Ring expansion reactions convert the five-membered oxolane to six-membered tetrahydropyran derivatives through strategic bond reorganization processes [9].
| Application Type | Methodology | Target Products | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Ring Construction via Cyclization | Intramolecular cyclization with nucleophiles | 5-6 membered heterocycles | 65-85 | High regioselectivity |
| Nucleophilic Substitution | SN2 reactions with nucleophiles | Substituted oxolanes | 70-90 | Mild conditions |
| Cross-Coupling Reactions | Palladium/Nickel-catalyzed coupling | Biaryl-oxolane systems | 75-95 | Functional group tolerance |
| Oxolane Ring Expansion | Ring expansion to larger heterocycles | Tetrahydropyran derivatives | 60-80 | Stereocontrol possible |
| Fluorinated Ring Systems | Incorporation into complex fluorinated scaffolds | Fluorinated drug scaffolds | 70-88 | Bioactive incorporation |
The pharmaceutical industry has increasingly recognized the value of fluorinated heterocycles, with fluorinated compounds comprising approximately twenty percent of marketed pharmaceuticals [11] [12]. The unique physicochemical properties imparted by fluorine substitution, including enhanced metabolic stability, improved membrane permeability, and modulated pharmacokinetic profiles, make 3-(Bromomethyl)-3-fluorooxolane an attractive building block for drug development [13] [14].
Antiviral Agents: The incorporation of fluorinated oxolane derivatives into nucleoside analogues has shown promising antiviral activity [12]. The fluorine atom enhances the metabolic stability of these compounds by increasing the strength of carbon-fluorine bonds, thereby reducing susceptibility to enzymatic degradation [11]. This property is particularly valuable in the development of nucleoside reverse transcriptase inhibitors and other antiviral therapeutics.
Anticancer Compounds: Fluorinated heterocycles demonstrate enhanced anticancer activity through multiple mechanisms including improved target selectivity and reduced off-target effects [15] [16]. The oxolane ring system provides a rigid scaffold that can be functionalized to interact with specific protein binding sites, while the fluorine substituent modulates the electronic properties of the molecule to enhance binding affinity [17].
Neurotropic Agents: The blood-brain barrier permeability of pharmaceutical compounds is significantly influenced by fluorine substitution [18] [19]. The lipophilic character of aromatic carbon-fluorine bonds, combined with the polar nature of the oxolane ring, creates an optimal balance for central nervous system drug delivery [11]. This property makes 3-(Bromomethyl)-3-fluorooxolane particularly valuable for developing neurotherapeutics.
The strategic incorporation of fluorinated oxolane motifs into pharmaceutical scaffolds provides multiple advantages in drug design [13] [11]. The electron-withdrawing nature of fluorine allows for precise modulation of molecular properties including acidity constants, lipophilicity, and conformational preferences [17]. Additionally, the metabolic stability conferred by fluorination extends drug half-life and reduces the formation of toxic metabolites [12].
| Drug Class | Scaffold Integration | Fluorine Benefits | Development Stage | Market Potential |
|---|---|---|---|---|
| Antiviral Agents | Nucleoside analogues | Metabolic stability | Phase II trials | High |
| Anticancer Compounds | Kinase inhibitor cores | Enhanced potency | Preclinical | Very High |
| Neurotropic Agents | Neurotransmitter mimetics | BBB permeability | Lead optimization | Moderate |
| Anti-inflammatory Drugs | COX inhibitor frameworks | Reduced toxicity | Clinical evaluation | High |
| Metabolic Modulators | Enzyme inhibitor backbones | Improved selectivity | Structure-activity studies | Emerging |
The bromomethyl functionality of 3-(Bromomethyl)-3-fluorooxolane makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation [20] [21] [22]. The compound demonstrates exceptional compatibility with various palladium and nickel-catalyzed coupling protocols, maintaining high reactivity while preserving the integrity of the fluorinated oxolane core.
Suzuki-Miyaura Coupling: The compound exhibits excellent reactivity in Suzuki-Miyaura coupling reactions with arylboronic acids, providing access to biaryl-oxolane systems with high yields and broad functional group tolerance [22]. The reaction typically employs standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of base, proceeding under mild conditions that preserve sensitive functional groups [20].
Negishi Coupling: Organozinc reagents couple efficiently with the bromomethyl group under palladium catalysis, enabling the formation of carbon-carbon bonds with excellent regioselectivity [20]. The use of bis(diphenylphosphino)ferrocene palladium dichloride as catalyst provides optimal results, with reaction conditions compatible with the fluorinated oxolane framework [22].
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds through Buchwald-Hartwig coupling allows for the introduction of amine functionality into the oxolane scaffold [22]. This transformation proceeds with high efficiency using palladium acetate and phosphine ligands, enabling the synthesis of amino-functionalized fluorinated heterocycles.
Recent developments in nickel catalysis have expanded the scope of cross-coupling reactions involving fluorinated heterocycles [21]. The activation of carbon-fluorine bonds under nickel catalysis provides orthogonal reactivity patterns, allowing for selective functionalization of different positions within the molecule [21]. These methods complement traditional palladium-catalyzed processes and offer unique synthetic opportunities.
The optimization of cross-coupling reactions with 3-(Bromomethyl)-3-fluorooxolane requires careful consideration of reaction parameters including catalyst selection, ligand choice, and reaction conditions [20] [22]. The fluorinated oxolane ring can influence the electronic properties of the coupling partner, necessitating adjustments to standard protocols to achieve optimal yields and selectivity.
| Coupling Type | Catalyst System | Reaction Conditions | Functional Group Tolerance | Typical Yields (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | DME/H2O, 80°C | Excellent | 85-94 |
| Negishi Coupling | Pd(dppf)Cl2/ZnCl2 | THF, 65°C | Good | 78-89 |
| Stille Coupling | Pd2(dba)3/AsPh3 | Toluene, 100°C | Very Good | 82-91 |
| Buchwald-Hartwig | Pd(OAc)2/XPhos | Dioxane, 110°C | Excellent | 88-96 |
| Sonogashira Coupling | PdCl2(PPh3)2/CuI | Et3N/DMF, 70°C | Good | 79-87 |
The structural features of 3-(Bromomethyl)-3-fluorooxolane, particularly the combination of hydrogen bond accepting oxygen atoms and the electron-withdrawing fluorine substituent, make it an valuable template for supramolecular assembly processes [23] [24]. The compound can participate in multiple non-covalent interactions including hydrogen bonding, halogen bonding, and π-π stacking interactions, enabling the construction of complex supramolecular architectures.
The oxolane oxygen atom serves as a hydrogen bond acceptor, while the fluorine substituent can participate in both conventional and non-conventional hydrogen bonding interactions [23]. The directional nature of these interactions facilitates the formation of extended hydrogen-bonded networks with predictable geometries [23]. The energy of hydrogen-bonded dimers involving fluorinated oxolane derivatives typically ranges from negative forty to negative fifty kilojoules per mole, providing sufficient stability for supramolecular assembly while maintaining dynamic behavior [23].
The bifunctional nature of 3-(Bromomethyl)-3-fluorooxolane, with both coordinative oxygen atoms and reactive bromomethyl functionality, enables its use as a linker molecule in metal-organic framework synthesis [24]. The compound can coordinate to metal nodes through the oxolane oxygen while simultaneously participating in secondary building unit formation through the bromomethyl group [24]. This dual functionality allows for the construction of frameworks with enhanced stability and unique sorption properties.
The rigid oxolane scaffold provides a defined three-dimensional template for guest molecule recognition [18] [24]. The fluorine substituent modulates the electronic properties of the binding cavity, enhancing selectivity for specific guest molecules through complementary electronic interactions [23]. The compound demonstrates particular utility in the recognition of electron-rich aromatic guests through favorable π-π stacking interactions.
The incorporation of fluorinated oxolane units into mesogenic molecules can significantly influence liquid crystalline behavior [23]. The fluorine substituent affects both the molecular shape and intermolecular interactions, leading to modified phase transition temperatures and altered mesophase structures [17]. These effects make 3-(Bromomethyl)-3-fluorooxolane valuable for developing liquid crystalline materials with tailored properties.
The self-assembly of molecules containing 3-(Bromomethyl)-3-fluorooxolane motifs involves multiple cooperative non-covalent interactions [23] [24]. The oxolane ring provides conformational rigidity that preorganizes molecules for assembly, while the fluorine substituent fine-tunes the strength and directionality of intermolecular interactions [23]. Understanding these assembly mechanisms is crucial for designing supramolecular systems with desired properties and functions.
| Assembly Type | Structural Role | Key Interactions | Self-Assembly Properties | Applications |
|---|---|---|---|---|
| Hydrogen-bonded Networks | Directional building block | H-bonding with fluorine | 2D sheet formation | Crystal engineering |
| Metal-Organic Frameworks | Linker molecule | Coordination bonding | 3D framework stability | Gas storage materials |
| Host-Guest Complexes | Guest molecule template | π-π stacking interactions | Selective recognition | Sensor development |
| Liquid Crystalline Phases | Mesogenic core | Van der Waals forces | Thermotropic behavior | Display technologies |
| Polymer Networks | Cross-linking agent | Covalent cross-links | Mechanical properties | Smart materials |